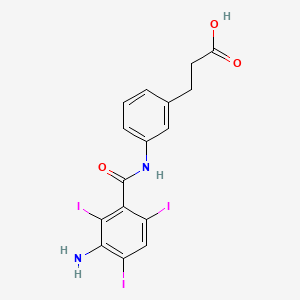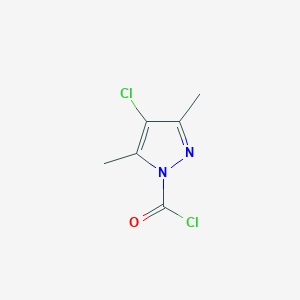
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride typically involves the chlorination of 3,5-dimethyl-1H-pyrazole. The process can be summarized as follows:
Starting Material: 3,5-dimethyl-1H-pyrazole.
Chlorination: The pyrazole is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The temperature is maintained at a moderate level to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Hydrolysis: The compound can be hydrolyzed to form 4-Chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid.
Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: Base catalysts such as triethylamine (TEA) or pyridine.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a precursor to bioactive molecules with antibacterial, antifungal, and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the carbonyl chloride group, making it less reactive in certain synthetic applications.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity and applications.
Uniqueness
4-Chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is unique due to the presence of both a chloro and a carbonyl chloride group, which imparts distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives.
Propiedades
Número CAS |
67514-73-2 |
|---|---|
Fórmula molecular |
C6H6Cl2N2O |
Peso molecular |
193.03 g/mol |
Nombre IUPAC |
4-chloro-3,5-dimethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-5(7)4(2)10(9-3)6(8)11/h1-2H3 |
Clave InChI |
PADSOZWTBPAHSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(=O)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
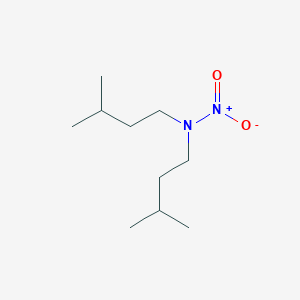

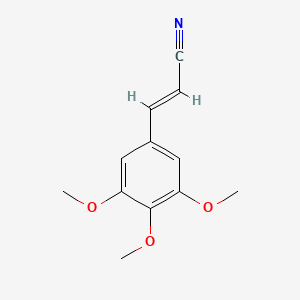
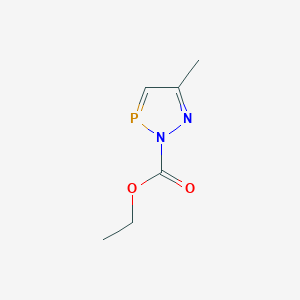
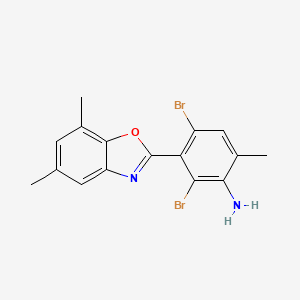
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
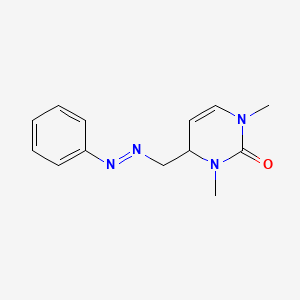
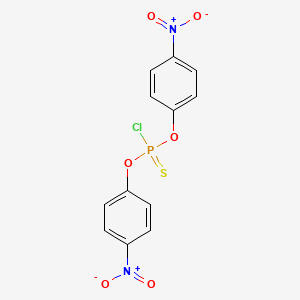
![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
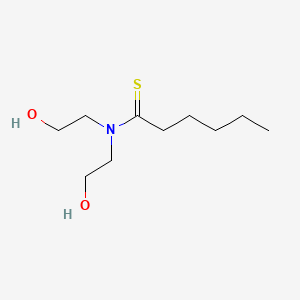
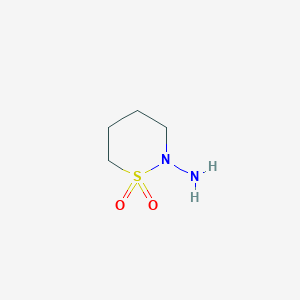
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
